

## The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fv-100** is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), **Fv-100** offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Fv-100**, drawing from key clinical and preclinical studies.

## **Core Pharmacokinetic Properties**

Following oral administration, **Fv-100** is rapidly and extensively converted to its active moiety, CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of **Fv-100** administration.[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.[1][3]

## **Bioavailability and Food Effect**

The absolute oral bioavailability of **Fv-100** has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat



meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[1][3]

### **Clinical Pharmacokinetics: Human Studies**

The primary data on the pharmacokinetics of **Fv-100** in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of **Fv-100** in both young and elderly subjects.[1][3]

# Single Ascending Dose (SAD) Study in Young Adults (18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of **Fv-100** in Young Adults[1]

| Dose of Fv-100 | Cmax (ng/mL) | Tmax (h)      | AUC0-∞<br>(ng·h/mL) | t1/2 (h)  |
|----------------|--------------|---------------|---------------------|-----------|
| 100 mg         | 433 ± 103    | 1.5 (1.0-2.0) | 3,360 ± 681         | 7.7 ± 1.3 |
| 200 mg         | 834 ± 165    | 1.8 (1.0-3.0) | 6,890 ± 1,350       | 8.1 ± 1.1 |
| 400 mg         | 1,560 ± 321  | 2.0 (1.0-3.0) | 13,800 ± 2,810      | 8.5 ± 1.2 |
| 800 mg         | 2,890 ± 654  | 2.0 (1.5-4.0) | 26,500 ± 5,870      | 8.7 ± 1.0 |

Data are presented as mean  $\pm$  standard deviation for Cmax, AUC0- $\infty$ , and t1/2. Tmax is presented as median (range).

# Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of **Fv-100** for 7 Days in Young Adults[1]



| Dose of Fv-100 | Cmax,ss<br>(ng/mL) | Tmax,ss (h)   | AUC0-24,ss<br>(ng·h/mL) | t1/2 (h)  |
|----------------|--------------------|---------------|-------------------------|-----------|
| 100 mg QD      | 489 ± 112          | 2.0 (1.0-3.0) | 4,230 ± 987             | 8.3 ± 1.4 |
| 200 mg QD      | 945 ± 201          | 2.0 (1.0-4.0) | 8,760 ± 1,890           | 8.6 ± 1.2 |
| 400 mg QD      | 1,780 ± 398        | 2.0 (1.5-4.0) | 16,500 ± 3,760          | 8.9 ± 1.1 |
| 400 mg BID     | 1,990 ± 453        | 2.0 (1.0-3.0) | 18,700 ± 4,120          | 8.8 ± 1.3 |
| 800 mg QD      | 3,120 ± 701        | 2.0 (1.5-4.0) | 30,100 ± 6,980          | 9.1 ± 1.0 |

Data are presented as mean  $\pm$  standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.

## **Study in Elderly Adults (≥65 years)**

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[3]

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of **Fv-100** in Elderly Adults[1]

| Dosing<br>Regimen       | Cmax (ng/mL) | Tmax (h)      | AUC (ng·h/mL)  | t1/2 (h)  |
|-------------------------|--------------|---------------|----------------|-----------|
| Single 400 mg<br>dose   | 1,610 ± 345  | 2.0 (1.0-4.0) | 14,500 ± 3,120 | 8.7 ± 1.3 |
| 400 mg QD for 7<br>days | 1,830 ± 412  | 2.0 (1.5-4.0) | 17,100 ± 3,980 | 9.0 ± 1.2 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2. Tmax is presented as median (range). AUC for the single dose is AUC0-∞ and for the multiple dose is AUC0-24,ss.

## **Preclinical Pharmacokinetics**



Nonclinical testing in rats and dogs supported the progression of **Fv-100** into human clinical trials.[1] In rats, oral administration of **Fv-100** at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects. [1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of **Fv-100** showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.[1]

## Experimental Protocols Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral **Fv-100**.[1][3]

#### Study Designs:

- Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single
  oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of Fv-100. The effect of a high-fat versus
  a low-fat meal was evaluated in the 400 mg dose group.[3]
- Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received
  multiple oral doses of Fv-100 for 7 days. The dosing regimens were 100 mg once daily (QD),
  200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]
- Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The
  first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD
  dosing regimen for 7 days.[3]

#### Sample Collection and Analysis:

- Blood Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of Fv-100 and its active metabolite, CF-1743.
- Urine Sampling: Urine was collected to assess the renal excretion of Fv-100 and CF-1743.
   Renal excretion of CF-1743 was found to be very low.[1][3]
- Bioanalytical Method: Concentrations of Fv-100 and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)



method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For **Fv-100**, the transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the transition monitored was 399.1 > 283.1 m/z.[1]

## **Preclinical Studies**

Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of **Fv-100** to rats and dogs to assess safety and tolerability.[1]

### **Visualizations**

Experimental Workflow: Human Pharmacokinetic Studies





Click to download full resolution via product page

Caption: Workflow of the clinical pharmacokinetic studies of Fv-100.

## Conclusion

Oral **Fv-100** is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related



dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of **Fv-100** warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetics and Safety of FV-100, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ContraVir to begin Phase III trial of FV-100 to prevent shingles-associated PHN Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832357#pharmacokinetics-and-bioavailability-of-oral-fv-100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com